molecular formula C21H19NO6 B12463125 2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12463125
M. Wt: 381.4 g/mol
InChI Key: WYGORBHDYPSVMO-UHFFFAOYSA-N
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Description

2-{4-[(3-METHYLBUTOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide core and a phenyl group substituted with a 3-methylbutoxycarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-METHYLBUTOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phthalimide core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Substitution with the 3-methylbutoxycarbonyl moiety: This step involves the reaction of the phenyl group with 3-methylbutyl chloroformate in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-METHYLBUTOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[(3-METHYLBUTOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3-METHYLBUTOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds with a similar phthalimide core structure.

    Phenyl derivatives: Compounds with a phenyl group substituted with various functional groups.

Uniqueness

2-{4-[(3-METHYLBUTOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phthalimide core with a 3-methylbutoxycarbonyl-substituted phenyl group sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-(3-methylbutoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H19NO6/c1-12(2)9-10-28-21(27)13-3-6-15(7-4-13)22-18(23)16-8-5-14(20(25)26)11-17(16)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,26)

InChI Key

WYGORBHDYPSVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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